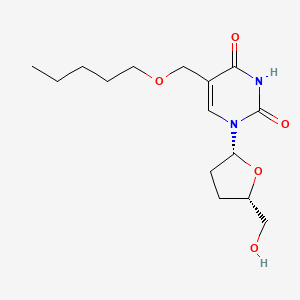
2',3'-Dideoxy-5-pentyloxymethyluridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’,3’-Dideoxy-5-pentyloxymethyluridine is a synthetic nucleoside analog. Nucleoside analogs are compounds structurally similar to naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. These analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis, making them valuable in antiviral and anticancer therapies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’,3’-Dideoxy-5-pentyloxymethyluridine typically involves the modification of a uridine molecule. The process includes the removal of hydroxyl groups at the 2’ and 3’ positions and the addition of a pentyloxymethyl group at the 5’ position. This can be achieved through a series of chemical reactions, including protection and deprotection steps, selective reduction, and nucleophilic substitution .
Industrial Production Methods
Industrial production of 2’,3’-Dideoxy-5-pentyloxymethyluridine may involve large-scale chemical synthesis using automated reactors and purification systems. The process is optimized for yield and purity, often involving high-performance liquid chromatography (HPLC) for purification and characterization .
Analyse Chemischer Reaktionen
Types of Reactions
2’,3’-Dideoxy-5-pentyloxymethyluridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the nucleoside.
Substitution: Nucleophilic substitution reactions can replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield uridine derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the nucleoside .
Wissenschaftliche Forschungsanwendungen
2’,3’-Dideoxy-5-pentyloxymethyluridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its effects on nucleic acid synthesis and function.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Wirkmechanismus
The mechanism of action of 2’,3’-Dideoxy-5-pentyloxymethyluridine involves its incorporation into nucleic acids, where it acts as a chain terminator. By lacking the necessary hydroxyl groups for further elongation, it prevents the addition of subsequent nucleotides, thereby inhibiting nucleic acid synthesis. This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’,3’-Dideoxycytidine: Another nucleoside analog with similar chain-terminating properties.
2’,3’-Dideoxyadenosine: Used in antiviral therapies for its ability to inhibit viral replication.
2’,3’-Dideoxy-5-fluoro-3-thiouridine: Known for its potent antiviral activity.
Uniqueness
2’,3’-Dideoxy-5-pentyloxymethyluridine is unique due to its specific structural modifications, which confer distinct chemical and biological properties. The pentyloxymethyl group at the 5’ position enhances its stability and bioavailability, making it a valuable compound for research and therapeutic applications .
Eigenschaften
CAS-Nummer |
133697-43-5 |
|---|---|
Molekularformel |
C15H24N2O5 |
Molekulargewicht |
312.36 g/mol |
IUPAC-Name |
1-[(2R,5S)-5-(hydroxymethyl)oxolan-2-yl]-5-(pentoxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C15H24N2O5/c1-2-3-4-7-21-10-11-8-17(15(20)16-14(11)19)13-6-5-12(9-18)22-13/h8,12-13,18H,2-7,9-10H2,1H3,(H,16,19,20)/t12-,13+/m0/s1 |
InChI-Schlüssel |
LGJNLXMAOJVQID-QWHCGFSZSA-N |
Isomerische SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)[C@H]2CC[C@H](O2)CO |
Kanonische SMILES |
CCCCCOCC1=CN(C(=O)NC1=O)C2CCC(O2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















